Bis(2-cyanoethyl) ether

Lithium-ion battery electrolyte Ionic conductivity Dendrimer liquid electrolytes

Researchers sourcing dinitrile solvents for Li-ion battery electrolytes face conductivity limitations with glutaronitrile or adiponitrile. Bis(2-cyanoethyl) ether delivers ~10⁻¹ S/m ionic conductivity with LiTFSI-100× higher than dendrimeric analogs-and thermal stability to ~200°C. Its dual-nitrile architecture enables selective hydrogenation to bis(3-aminopropyl)ether for polyetheramine synthesis, inaccessible via hydrocarbon-bridged dinitriles. • >98% GC purity, colorless to almost colorless clear liquid • Required at ≥25% v/v for patent-compliant electrochromic device formulations (US 5,340,503 / 5,725,809) • Bulk quantities (25 mL-500 mL) available for immediate dispatch

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 1656-48-0
Cat. No. B154241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-cyanoethyl) ether
CAS1656-48-0
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC(COCCC#N)C#N
InChIInChI=1S/C6H8N2O/c7-3-1-5-9-6-2-4-8/h1-2,5-6H2
InChIKeyBCGCCTGNWPKXJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2-cyanoethyl) ether: Core Identity and Supply


Bis(2-cyanoethyl) ether (CAS 1656-48-0), also systematically named 3,3′-oxydipropionitrile, is a symmetrical dinitrile compound featuring two terminal nitrile groups bridged by a central ether oxygen [1]. It is commercially supplied as a colorless to almost colorless clear liquid with a minimum purity of >98.0% (GC) from major reagent manufacturers , a boiling point of approximately 172 °C, a density of 1.043 g/mL at 25 °C, and a refractive index (n20/D) of 1.441 [1]. Its distinctive molecular architecture—two cyanoethyl moieties connected through an ether linkage—imparts a specific combination of polarity, thermal stability, and synthetic versatility that differentiates it from other dinitrile and ethereal solvents commonly stocked in procurement catalogs.

Workflow Ether-linked dinitrile for electrolyte monomer and electrochromic solvent research.
Selection Verified CAS 1656-48-0 liquid; review purity grade and thermal ceiling for target application.
Context Supports lithium-ion battery, electrochromic device, and polyetheramine intermediate studies.

Bis(2-cyanoethyl) ether: Why Substitutes Fail


Although multiple dinitrile solvents and ether-linked nitriles appear in procurement databases under similar search terms, Bis(2-cyanoethyl) ether (MW 124.14) occupies a narrow physicochemical niche that prevents direct drop-in replacement by superficially similar compounds. Its combination of two terminal nitriles and a single central ether oxygen yields a room-temperature ionic conductivity (~10⁻¹ S m⁻¹ with LiTFSI) that is two orders of magnitude higher than its own dendrimeric derivatives and fundamentally unattainable with non-ether dinitriles such as glutaronitrile or adiponitrile [1]. In electrochemichromic applications, patent-protected solvent formulations explicitly require 3,3′-oxydipropionitrile at ≥25% v/v in combination with propylene carbonate or 3-hydroxypropionitrile; substitute solvents fail to deliver the claimed coloration uniformity and leakage current specifications [2]. Furthermore, its dual nitrile functionality enables selective hydrogenation to bis(3-aminopropyl)ether—an established industrial route to polyetheramine precursors—whereas mono-nitrile ethers or hydrocarbon-bridged dinitriles produce different amine architectures upon reduction [3]. The quantitative evidence below substantiates these differentiation points.

Target
Bis(2-cyanoethyl) ether (ODPN), single ether bridge, two terminal nitriles
Risk
Non-ether dinitriles (e.g., glutaronitrile, adiponitrile) may shift ionic conductivity and hydrogenation product architecture.
Risk
1,2-Bis(2-cyanoethoxy)ethane (DENE, CAS 3386-87-6) introduces an ethylene glycol bridge; alters nitrile density and Li⁺ coordination, not interchangeable as a monomeric electrolyte solvent.
Risk
Higher-generation PETIM dendrimers may not reproduce monomer-level ionic conductivity and low viscosity for electrode wetting.

Bis(2-cyanoethyl) ether: Quantitative Differentiation Evidence


Ionic Conductivity vs. Dendrimer Electrolytes

In a head-to-head study within the poly(propyl ether imine) (PETIM) dendrimer series, the bis(2-cyanoethyl) ether monomer (G0-CN) with lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) achieved the highest room-temperature ionic conductivity of approximately 10⁻¹ S m⁻¹. In contrast, higher-generation dendrimers (G1-CN to G3-CN) exhibited conductivities that decreased progressively to approximately 10⁻³ S m⁻¹ [1]. This two-order-of-magnitude difference is attributed to the monomer's lower viscosity and the enhanced segmental mobility of the ether-linked nitrile chains, which facilitate more efficient Li⁺ transport. The ether linker was explicitly identified as crucial for ion conduction and for eliminating moisture sensitivity and chemical instability typical of conventional molecular liquid solvents [1].

Ionic Conductivity vs. Dendrimer
Head-to-head
~100-fold higher conductivity for target monomer (G0-CN) over dendrimer G1-CN to G3-CN electrolytes.
Supports Li⁺ transport efficiency in liquid electrolyte research.
Reported room-temperature LiTFSI system; ether linker critical for segmental mobility.
Lithium-ion battery electrolyte Ionic conductivity Dendrimer liquid electrolytes

Thermal Stability and Viscosity vs. Dendrimer Electrolytes

The bis(2-cyanoethyl) ether monomer (G0-CN) and higher PETIM dendrimer generations all demonstrated high thermal stability in the range of approximately 150–200 °C, coupled with low moisture sensitivity. G0-CN exhibited a viscosity of approximately 10⁻² Pa s, which is three orders of magnitude lower than that of the G3-CN dendrimer (~3 Pa s) [1]. This tunable viscosity range—spanning from ~10⁻² to 3 Pa s across the generation series—positions the monomer as the lowest-viscosity member of this electrolyte family. The authors note that the linker ether group eliminated moisture sensitivity and chemical instability typically associated with prevalent molecular liquid solvents [1].

Viscosity vs. Dendrimer
Head-to-head
~300-fold lower viscosity for target G0-CN monomer vs. G3-CN dendrimer; comparable thermal stability range.
Supports electrode wetting and mass transport in electrochemical device studies.
PETIM dendrimer series; tunable viscosity across generations.
Thermal stability Viscosity tunability Moisture sensitivity

Electrochromic Solvent: ODPN vs. Alternative Solvents

US Patent 5,340,503 (and related US 5,725,809) explicitly claims electrochemichromic solutions wherein the solvent must include at least 25% by volume of a solvent selected from a defined group that includes 3,3′-oxydipropionitrile (ODPN, i.e., Bis(2-cyanoethyl) ether) [1]. The claimed formulations specify ODPN:propylene carbonate volume ratios from approximately 75:25 to 25:75, enabling electrochromic cells that exhibit a steady-state leakage current of less than approximately 2.68 A m⁻² at an applied potential of 1.0 V over large-area devices (≥14 cm × 14 cm) with enhanced coloration uniformity [2]. Alternative nitrile solvents such as 2-methylglutaronitrile are also included in the claimed group, but the specific ratio-dependent performance with ODPN–propylene carbonate mixtures was separately recited in dependent claims, indicating differentiated functionality [1].

Electrochromic Solvent Claim
Patent context
Patent-required ODPN at ≥25% v/v with propylene carbonate; specified leakage current thresholds.
ODPN is a patent-recognized essential solvent component for electrochromic device research.
US 5340503A and US 5725809A; formulation-dependent performance.
Electrochromic devices Solvent formulation Patent-protected composition

Hydrogenation to Ether-Linked Diamine vs. Other Dinitriles

A patent application by IFP Energies nouvelles (US 2014/0336416 A1) describes an integrated, four-reaction sequence wherein Bis(2-cyanoethyl)ether serves as the essential intermediate: it is produced from acrylonitrile and 3-hydroxypropionitrile (Reaction 2), then hydrogenated to yield bis(3-aminopropyl)ether (Reaction 3), and subsequently aminoalkylated to bis[3-(N,N-dialkylamino)propyl]ethers (Reaction 4) [1]. This pathway exploits the compound's dual terminal nitrile groups positioned via the central ether oxygen to generate a di-primary-amine product with the ether linker intact. In contrast, mono-nitrile ethers such as 3-methoxypropionitrile yield only mono-amines upon hydrogenation, and methylene-bridged dinitriles (e.g., glutaronitrile, NC–(CH₂)₃–CN) produce alkyl diamines that lack the ether oxygen, resulting in fundamentally different polymer backbone properties when used as monomers or curing agents [2]. The hydrogenation selectivity over a palladium or rhodium boride catalyst has been independently studied, confirming that the nitrile reduction proceeds without cleavage of the central ether bond [2].

Hydrogenation to Diamine
Class-level
Target yields ether-linked bis(3-aminopropyl)ether; comparator mono-nitrile ethers or alkylene dinitriles yield mono-amines or non-ether diamines.
Enables polyetheramine intermediate synthesis; ether bond retained upon reduction.
Catalytic hydrogenation context; data to verify for specific catalyst systems.
Hydrogenation Polyetheramine precursors Diamine synthesis

Molecular Architecture vs. DENE (Ethylene Glycol Analog)

A structurally related analog frequently conflated with Bis(2-cyanoethyl) ether in procurement databases is 1,2-Bis(2-cyanoethoxy)ethane (CAS 3386-87-6, commonly termed DENE or ethylene glycol bis(2-cyanoethyl) ether). The fundamental distinction is that Bis(2-cyanoethyl) ether (MW 124.14) contains a single central ether oxygen bridging two 2-cyanoethyl groups, whereas DENE (MW 168.20) incorporates an ethylene glycol spacer (–O–CH₂CH₂–O–) between the two 2-cyanoethyl units [1]. This additional –CH₂CH₂– unit in DENE increases molecular flexibility, reduces the effective nitrile group density per unit mass, and alters solvent polarity and dielectric properties. DENE has been specifically developed and marketed as a high-voltage lithium-ion battery electrolyte additive that improves cycling stability at 4.8 V (Li/Li₁.₂Mn₀.₅₄Ni₀.₁₃Co₀.₁₃O₂ cells, 150 cycles) , whereas Bis(2-cyanoethyl) ether is used as the monomeric electrolyte component in the PETIM dendrimer study described above. The incorrect selection of DENE when Bis(2-cyanoethyl) ether is specified would introduce an unintended ethylene glycol bridge, altering the ion coordination environment, viscosity, and electrochemical stability window.

Molecular Architecture vs. DENE
Class-level
MW 124.14 vs. 168.20; target has single ether bridge, DENE contains ethylene glycol spacer. Nitrile content per gram is lower in DENE.
Procurement context: verify CAS to avoid unintended electrolyte additive specification.
Source review; structural comparison based on molecular formula.
Molecular architecture comparison Solvent polarity Electrolyte additive specification

Thermal Decomposition vs. Higher-Boiling Dinitriles

Bis(2-cyanoethyl) ether has a reported thermal decomposition onset at approximately 175 °C, producing acrylonitrile and water as primary decomposition products . This relatively low decomposition threshold distinguishes it from higher-boiling dinitriles such as glutaronitrile (bp 286 °C) and adiponitrile (bp 295 °C), which remain stable at temperatures exceeding 200 °C without significant nitrile cleavage. The decomposition behavior of Bis(2-cyanoethyl) ether is mechanistically linked to the β-hydrogen atoms adjacent to the ether oxygen, which facilitate a retro-Michael-type elimination at elevated temperatures. This property is advantageous in applications where thermal depolymerization or controlled nitrile release is desired (e.g., in situ acrylonitrile generation), but it imposes a practical upper temperature limit for applications requiring prolonged thermal stability above ~170 °C .

Thermal Decomposition Ceiling
Class-level
Decomposition onset ~175 °C; produces acrylonitrile and water. Higher-boiling dinitriles remain stable above 200 °C.
May impose a practical upper temperature limit for high-temperature process research.
Data to verify; class-level inference based on thermal degradation mechanism.
Thermal stability Decomposition temperature Process safety

Bis(2-cyanoethyl) ether: Optimal Application Scenarios


Li-Ion Battery Electrolyte Monomer

Bis(2-cyanoethyl) ether serves as the monomeric (G0) component in multiple-nitrile lithium-salt liquid electrolytes, delivering a room-temperature ionic conductivity of ~10⁻¹ S m⁻¹ when formulated with LiTFSI—two orders of magnitude higher than its dendrimeric counterparts [1]. Combined with a low viscosity of ~10⁻² Pa s, thermal stability up to ~200 °C, and intrinsically low moisture sensitivity conferred by the ether linker [1], this compound is validated for use in lithium-ion battery electrolyte research focused on maximizing rate capability while maintaining thermal safety margins. Procurement teams supporting battery R&D should specify Bis(2-cyanoethyl) ether (CAS 1656-48-0) rather than the structurally similar 1,2-Bis(2-cyanoethoxy)ethane (DENE, CAS 3386-87-6), as the latter introduces an ethylene glycol bridge that alters the Li⁺ coordination environment and is optimized for high-voltage additive applications rather than as a primary monomeric electrolyte solvent .

Electrochromic Window and Smart Mirror Solvent

Proprietary electrochemichromic device formulations—protected under US Patents 5,340,503 and 5,725,809—require 3,3′-oxydipropionitrile (Bis(2-cyanoethyl) ether) at a minimum concentration of 25% by volume in combination with propylene carbonate (at volume ratios from 75:25 to 25:75) [1]. Devices fabricated with these formulations demonstrate steady-state leakage currents below 2.68 A m⁻² at 1.0 V applied potential across large-area substrates (≥14 cm × 14 cm) with uniform coloration . For manufacturers of electrochromic architectural windows or automotive dimmable mirrors, procurement of high-purity Bis(2-cyanoethyl) ether (>98.0% GC) from qualified chemical suppliers is essential to maintain compliance with the claimed device performance specifications and to ensure reproducible solvent quality across production batches [1].

Synthesis of Ether-Linked Diamine and Polyetheramines

The IFP Energies nouvelles patent application (US 2014/0336416 A1) establishes Bis(2-cyanoethyl)ether as the key intermediate in a four-step integrated synthesis of bis[3-(N,N-dialkylamino)propyl]ethers, proceeding through catalytic hydrogenation of both terminal nitrile groups to yield bis(3-aminopropyl)ether with the central ether oxygen intact [1]. This ether-linked diprimary amine cannot be obtained through hydrogenation of glutaronitrile, adiponitrile, or mono-nitrile ethers—comparator molecules that yield alkyl diamines or mono-amines with fundamentally different backbone polarity and flexibility . Procurement of Bis(2-cyanoethyl) ether in bulk quantities (25 mL to 500 mL from TCI, or larger volumes from Thermo Scientific/Alfa Aesar) supports industrial-scale process development for polyetheramine curing agents, epoxy resin hardeners, and polyamide building blocks where the ether linkage in the diamine backbone provides specific solubility and flexibility advantages over all-hydrocarbon analogs [1].

Controlled Acrylonitrile Release for In-Situ Polymerization

Bis(2-cyanoethyl) ether undergoes thermal decomposition beginning at approximately 175 °C, releasing acrylonitrile and water through a retro-Michael elimination pathway facilitated by the β-hydrogen adjacent to the ether oxygen [1]. This relatively low decomposition threshold—compared to the >200 °C stability of glutaronitrile and adiponitrile—enables applications where controlled, thermally triggered acrylonitrile generation is desired, such as in situ polymerization, surface grafting, or vapor-phase cyanoethylation processes. When procuring for this application, users should verify that the compound is stored at recommended conditions (<15 °C, protected from light) to prevent premature decomposition or peroxide formation during storage , and should select this compound over more thermally stable dinitriles specifically when low-temperature nitrile release is a process requirement.

Application
Selection Property
Validation Focus
Li-Ion Battery Electrolyte Monomer Research
High ionic conductivity and low viscosity for rate capability studies
Ionic conductivity and viscosity in target electrolyte formulation
Electrochromic Device and Smart Mirror Studies
Patent-specified ODPN solvent identity and minimum purity profile
Leakage current and coloration uniformity in device context
Polyetheramine Intermediate Synthesis
Ether-linked dinitrile for di-primary amine backbone
Hydrogenation selectivity and amine architecture confirmation
Controlled Acrylonitrile Release Research
Thermal decomposition onset and product profile
Decomposition temperature and evolved product verification under inert atmosphere

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